

2,3-Dichlorophenoxyacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichlorophenoxyacetic acid

Cat. No.: B166569

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dichlorophenoxyacetic Acid**: Chemical Properties, Structure, and Analysis

Introduction

2,3-Dichlorophenoxyacetic acid (2,3-D) is a chlorinated phenoxyacetic acid derivative. While less ubiquitous than its well-known isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), it serves as an important reference compound in analytical chemistry and environmental science.^[1] As a member of the phenoxy herbicide family, its chemical properties and biological activity are of significant interest to researchers in agrochemistry, environmental toxicology, and plant sciences. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies pertaining to 2,3-D, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physicochemical properties of **2,3-Dichlorophenoxyacetic acid** are summarized in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.

Property	Value	Source(s)
IUPAC Name	2-(2,3-dichlorophenoxy)acetic acid	[2]
CAS Number	2976-74-1	[2]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃	[2][3]
Molecular Weight	221.04 g/mol	[2][3]
Appearance	White to light yellow powder/solid	[4]
Melting Point	170-175 °C (338-347 °F)	[3]
Boiling Point	160 °C at 760 mmHg (decomposes)	[4]
Solubility	Soluble in ethanol, DMSO, and DMF.	[4]
InChI Key	RBJIGQRZLITQJG-UHFFFAOYSA-N	[2]

Chemical Structure and Synthesis

The molecular structure of **2,3-Dichlorophenoxyacetic acid** consists of a dichlorinated phenyl ring linked to an acetic acid moiety through an ether bond. The specific positioning of the chlorine atoms at the 2 and 3 positions of the phenyl ring distinguishes it from other isomers like 2,4-D and 3,4-D.

Caption: 2D structure of **2,3-Dichlorophenoxyacetic acid**.

Synthesis of 2,3-Dichlorophenoxyacetic Acid

The synthesis of phenoxyacetic acids can generally be achieved through the Williamson ether synthesis, where a phenol is reacted with a haloacetic acid in the presence of a base.[5] For 2,3-D, the synthesis commences with 2,3-dichlorophenol.

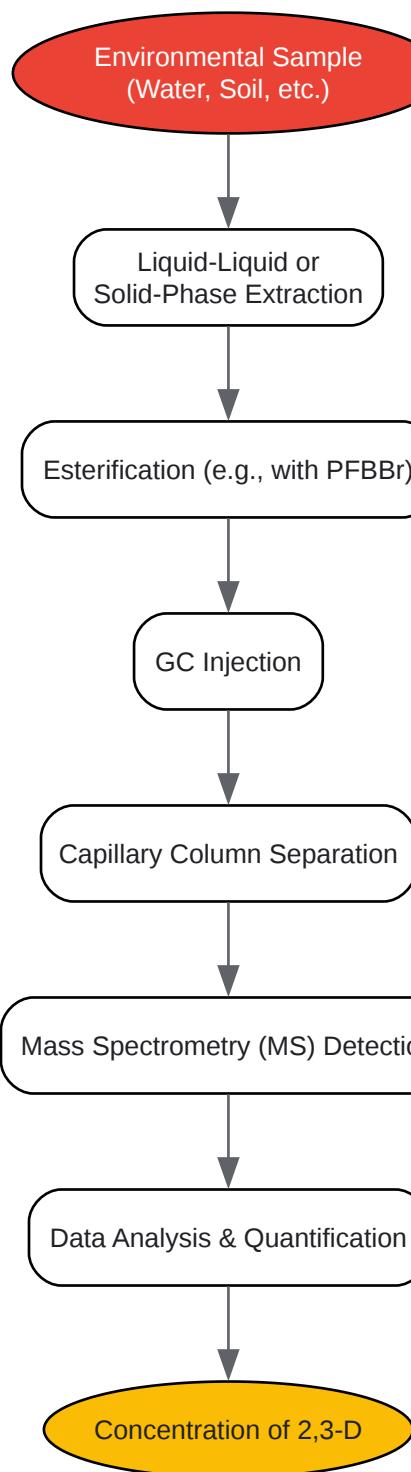
Experimental Protocol: Synthesis of 2,3-Dichlorophenoxyacetic Acid

- Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 2,3-dichlorophenol in an appropriate solvent such as ethanol.
- Reaction with Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium 2,3-dichlorophenoxyde salt.
- Condensation Reaction: Introduce an aqueous solution of chloroacetic acid to the reaction mixture.
- Reflux: Heat the mixture to reflux for several hours to ensure the completion of the nucleophilic substitution reaction.
- Acidification and Precipitation: After cooling, acidify the reaction mixture with a strong acid, like hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, causing the **2,3-Dichlorophenoxyacetic acid** to precipitate out of the solution.
- Isolation and Purification: The solid product is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,3-Dichlorophenoxyacetic acid**.

Analytical Methodologies


The detection and quantification of **2,3-Dichlorophenoxyacetic acid**, particularly at trace levels in environmental samples, necessitate sensitive analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.^{[6][7]} Due to the low volatility of the acidic form, derivatization is often required for GC analysis to convert the acid into a more volatile ester.^[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

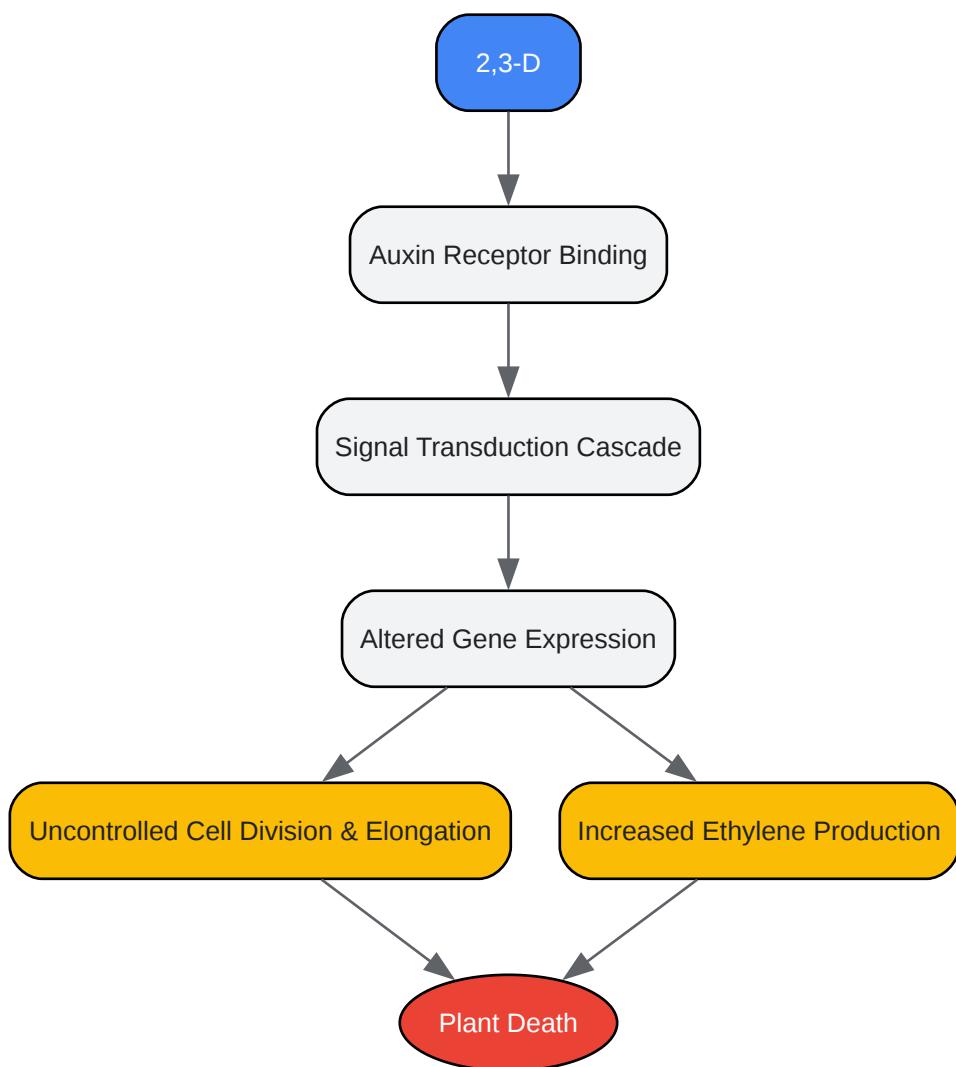
GC-MS provides high sensitivity and selectivity, making it a robust method for the analysis of 2,3-D and other phenoxy acid herbicides.[\[8\]](#)

Experimental Protocol: GC-MS Analysis of 2,3-D

- **Sample Preparation (Extraction):** For water samples, a salting-out assisted liquid-liquid extraction (SALLE) can be employed.[\[9\]](#) Acidify the sample to a pH of 2, add a salting-out agent (e.g., sodium chloride), and extract with an organic solvent like acetonitrile. For soil or biological matrices, a more rigorous extraction, potentially involving sonication or Soxhlet extraction, may be necessary.
- **Derivatization:** Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBB_r), and a catalyst. Heat the mixture to form the pentafluorobenzyl ester of 2,3-D. This enhances volatility and improves detection by electron capture or mass spectrometry.
- **GC-MS Analysis:** Inject the derivatized sample into a GC-MS system. A capillary column, such as a DB-5MS, is suitable for separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
- **Quantification:** Prepare a calibration curve using standards of derivatized 2,3-D. The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for GC-MS determination of 2,3-D.


Applications and Mechanism of Action

While its isomer 2,4-D is extensively used as a selective herbicide for broadleaf weeds, **2,3-Dichlorophenoxyacetic acid** is primarily utilized as an analytical standard for the identification and quantification of phenoxy herbicides in various matrices.[\[1\]](#) It is also employed in research settings to study the structure-activity relationships of auxin-like compounds.

The mechanism of action for phenoxyacetic acids involves mimicking the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[\[10\]](#)[\[11\]](#) However, unlike IAA, which is tightly regulated by the plant's metabolic processes, synthetic auxins like 2,3-D are more resistant to degradation.[\[10\]](#) This leads to an uncontrolled and unsustainable growth response in susceptible plants, ultimately resulting in their death.[\[11\]](#)[\[12\]](#)

The key steps in the herbicidal action are:

- Absorption and Translocation: The compound is absorbed through the leaves and roots and transported throughout the plant.[\[12\]](#)
- Binding to Auxin Receptors: It binds to auxin receptors, initiating a signaling cascade.[\[11\]](#)
- Gene Expression and Physiological Response: This leads to the upregulation of genes involved in cell growth and division, causing epinasty (twisting of stems and petioles), and callus formation.[\[11\]](#)[\[12\]](#)
- Ethylene Production and Senescence: The hormonal imbalance also stimulates the production of ethylene, a hormone associated with senescence and cell death.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for auxin-like herbicides.

Toxicological Profile

The toxicological data for **2,3-Dichlorophenoxyacetic acid** is not as extensively documented as for 2,4-D. However, as a member of the chlorophenoxy herbicide class, it is expected to exhibit some level of toxicity. For 2,4-D, chronic exposure in animal studies has shown effects on the blood, liver, and kidneys.^[13] Acute exposure can cause skin and eye irritation.^[13] It is important to handle 2,3-D with appropriate personal protective equipment in a laboratory setting.

Environmental Fate and Impact

The environmental persistence and mobility of 2,3-D are influenced by factors such as soil type, pH, temperature, and microbial activity. Generally, phenoxyacetic acids are susceptible to microbial degradation in soil and aquatic environments.[\[13\]](#) The half-life of 2,4-D in soil is typically in the range of 7 to 10 days.[\[13\]](#) Due to its acidic nature, its mobility in soil is pH-dependent. At higher pH values, it will be in its anionic form, which is more water-soluble and has a higher potential for leaching.[\[13\]](#) In aquatic systems, photolysis can also contribute to its degradation.[\[14\]](#)

References

- PubChem. **2,3-Dichlorophenoxyacetic acid.**
- Wikipedia. 2,4-Dichlorophenoxyacetic acid. [\[Link\]](#)
- Unknown. 2,4-Dichlorophenoxyacetic acid. [\[Link\]](#)
- Abou El-ghit, H. M. (2012). Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. [\[Link\]](#)
- Wang, Y., et al. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry.
- Zazouli, M. A., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- NCERT. Chapter 13: Plant Growth and Development. [\[Link\]](#)
- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [\[Link\]](#)
- Zuanazzi, C., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- ResearchGate. Mechanism of action of 2,4-D herbicide on target weeds. [\[Link\]](#)
- Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid.
- ResearchGate.
- U.S. Environmental Protection Agency. (2007). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [\[Link\]](#)
- bioWORLD. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [\[Link\]](#)
- Ghavzan, N. J. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [\[Link\]](#)

- Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. *Journal of Analytical Toxicology*. [Link]
- Zaggoud, S., et al. (2017). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Dichlorophenoxyacetic acid PESTANAL , analytical standard 2976-74-1 [sigmaaldrich.com]
- 2. 2,3-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 18105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. You are being redirected... [bio-world.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
- 10. curresweb.com [curresweb.com]
- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deq.mt.gov [deq.mt.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2,3-Dichlorophenoxyacetic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166569#2-3-dichlorophenoxyacetic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b166569#2-3-dichlorophenoxyacetic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com